5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene is a synthetic compound with the molecular formula C16H15BrCl2O2 and a molecular weight of 390.1 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene involves multiple steps, typically starting with the preparation of the benzene ring and subsequent substitution reactions. One common method includes:
Electrophilic Aromatic Substitution: This involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Friedel-Crafts Acylation: This step involves the addition of an acyl group to the benzene ring, followed by a reduction to form the desired alkane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-dichloro-2-(4-methoxyphenoxy)benzene
- 5-Bromo-1,3-dichloro-2-(3-isopropylphenoxy)benzene
- 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenyl)benzene
Uniqueness
5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-(4-methoxy-3-propan-2-ylphenoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrCl2O2/c1-9(2)12-8-11(4-5-15(12)20-3)21-16-13(18)6-10(17)7-14(16)19/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSMDNCLZLSURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Br)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471231 |
Source
|
Record name | 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525575-58-0 |
Source
|
Record name | 5-Bromo-1,3-dichloro-2-(3-isopropyl-4-methoxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.